4-クロロ-6-メトキシ-2-(トリフルオロメチル)キナゾリン

説明

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

キナゾリン誘導体、特に「4-クロロ-6-メトキシ-2-(トリフルオロメチル)キナゾリン」は、抗癌活性を有する可能性が示されています。 エルロチニブ、ゲフィチニブ、アファチニブ、ラパチニブ、バンデタニブなど、多くのキナゾリン誘導体が抗腫瘍治療薬として承認されています . これらの化合物は、膀胱癌の治療における可能性について研究されています .

抗菌活性

キナゾリンおよびキナゾリノン誘導体は、顕著な抗菌活性を有することが示されています . 薬剤耐性菌株の出現により、新規抗生物質の開発が求められており、キナゾリン誘導体がこの目的のために研究されています .

抗炎症活性

キナゾリン誘導体は、抗炎症活性を有することが示されています . これらの化合物は、炎症を特徴とする疾患の治療に潜在的に使用できる可能性があります .

抗痙攣活性

キナゾリン誘導体は、抗痙攣活性も有することが示されています . これらの化合物は、てんかん発作を特徴とする疾患の治療に潜在的に使用できる可能性があります .

抗真菌活性

キナゾリン誘導体は、抗真菌活性を有することが示されています . これらの化合物は、真菌感染症の治療に潜在的に使用できる可能性があります .

抗パーキンソン病活性

キナゾリン誘導体は、抗パーキンソン病活性を有することが示されています . これらの化合物は、パーキンソン病の治療に潜在的に使用できる可能性があります .

作用機序

Target of Action

A structurally similar compound, n-aryl-2-trifluoromethyl-quinazoline-4-amine, has been reported to target werner (wrn) helicase, a key enzyme involved in dna repair and replication .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

If it acts similarly to related compounds, it may influence pathways related to dna repair and replication .

Result of Action

Similar compounds have shown antiproliferative activity against certain cancer cell lines .

生化学分析

Biochemical Properties

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase (AOX), which can metabolize the compound to produce quinazolinone . This interaction is significant as it can lead to nephrotoxicity, highlighting the importance of understanding its biochemical properties.

Cellular Effects

The effects of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, can impact tumor biology by promoting abnormal cell growth . This growth can spread to adjacent structures and other parts of the organism, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldehyde oxidase (AOX) results in the production of quinazolinone, which can cause nephrotoxicity . This binding interaction is crucial for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound can be stored at 4°C to maintain its stability

Dosage Effects in Animal Models

The effects of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be less effective. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in research and potential therapeutic uses .

Metabolic Pathways

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase (AOX), which metabolizes the compound to produce quinazolinone . This interaction can affect metabolic flux and metabolite levels, making it essential to study its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is crucial for determining its efficacy and potential side effects .

生物活性

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

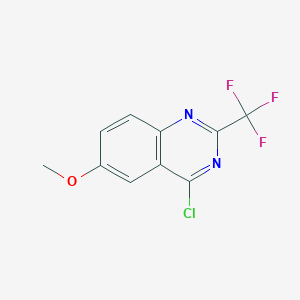

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline has the following chemical structure:

- Molecular Formula : C9H6ClF3N2O

- CAS Number : 338739-38-1

The presence of halogen atoms (chlorine and trifluoromethyl groups) in the structure enhances its biological activity by influencing electron density and steric effects, which are crucial for interactions with biological targets.

The biological activity of quinazoline derivatives, including 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, is primarily attributed to their ability to inhibit specific enzymes and receptors involved in various cellular processes.

1. Tyrosine Kinase Inhibition

Quinazolines have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival. The compound's structural modifications, such as the introduction of electron-withdrawing groups, enhance binding affinity to the EGFR active site, resulting in significant antiproliferative effects against cancer cell lines (IC50 values in the low micromolar range) .

2. Antitumor Activity

Research has demonstrated that quinazoline derivatives exhibit broad-spectrum antitumor activity. For instance, studies showed that compounds similar to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline effectively inhibited the growth of various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that these compounds could induce apoptosis and inhibit tumor growth through multiple pathways .

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinazoline derivatives for their anticancer properties. Among them, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 0.1 μM. The mechanism involved the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Case Study 2: EGFR Inhibition

Another investigation focused on the inhibition of EGFR by this compound. Molecular docking studies revealed that 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline binds effectively to the ATP-binding site of EGFR, leading to a reduction in downstream signaling pathways associated with tumor growth and metastasis. This study highlighted its potential as a therapeutic agent for cancers characterized by overexpression of EGFR .

Biological Activity Summary Table

| Activity | Effect | IC50 Value | Cell Line |

|---|---|---|---|

| Antitumor | Induces apoptosis | ~0.1 μM | MCF7 |

| EGFR Inhibition | Blocks receptor activation | ~0.096 μM | A549 |

| Cytotoxicity | Reduces cell viability | 0.5 μM | HepG2 |

特性

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANUSBJPMOUXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。